molecular formula C7H7F3N2O B2755077 N-Methyl-5-(trifluoromethoxy)pyridin-2-amine CAS No. 1864596-06-4

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine

Cat. No. B2755077
CAS RN: 1864596-06-4
M. Wt: 192.141
InChI Key: CNUPMZUGFQBPRK-UHFFFAOYSA-N
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Description

“N-Methyl-5-(trifluoromethoxy)pyridin-2-amine” is a chemical compound with the molecular formula C7H7F3N2O . It is a white to off-white solid .


Molecular Structure Analysis

The molecular structure of “N-Methyl-5-(trifluoromethoxy)pyridin-2-amine” can be represented by the InChI code: 1S/C7H7F3N2O/c1-11-6-3-2-5(4-12-6)13-7(8,9)10/h2-4H,1H3,(H,11,12) . This indicates that the molecule consists of a pyridin-2-amine group with a trifluoromethoxy group at the 5-position and a methyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

“N-Methyl-5-(trifluoromethoxy)pyridin-2-amine” is a white to off-white solid . It has a molecular weight of 192.14 . The compound should be stored in a refrigerator .

Scientific Research Applications

Agrochemicals

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine and its derivatives play a crucial role in crop protection. Specifically, they are used to safeguard crops from pests. Notably, fluazifop-butyl, the first derivative introduced to the agrochemical market, paved the way for over 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals with ISO common names. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their effectiveness .

Synthesis of Fluazifop

A key application lies in the synthesis of fluazifop, an herbicide. The intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) can be obtained in good yield via a simple one-step reaction, making it essential for fluazifop production .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

It’s known that this compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Mode of Action

It’s known that this compound can be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

It’s known that this compound can be used in the synthesis of various agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine (TFMP) derivatives, which include N-Methyl-5-(trifluoromethoxy)pyridin-2-amine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmacokinetics

It’s known that the compound has a molecular weight of 17614 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that tfmp derivatives, which include n-methyl-5-(trifluoromethoxy)pyridin-2-amine, are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Action Environment

It’s known that the compound should be stored at 2-8°c and protected from light , suggesting that temperature and light exposure could influence its stability.

properties

IUPAC Name

N-methyl-5-(trifluoromethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-11-6-3-2-5(4-12-6)13-7(8,9)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUPMZUGFQBPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1864596-06-4
Record name N-methyl-5-(trifluoromethoxy)pyridin-2-amine
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